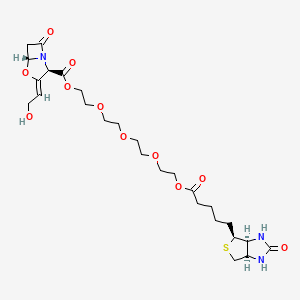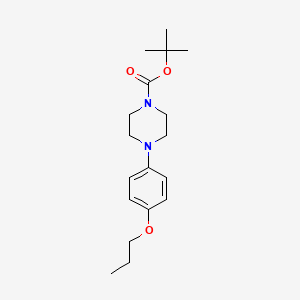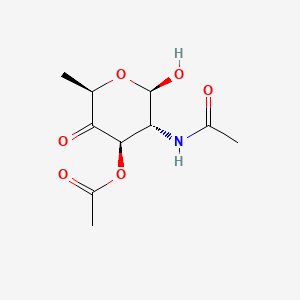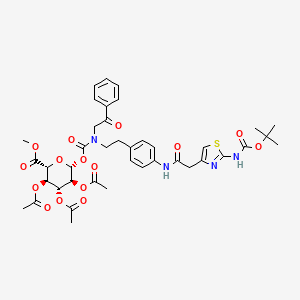
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate: is a complex organic compound used as an intermediate in the synthesis of other chemical entities. It is particularly notable for its role in the synthesis of 2-Oxo-mirabegron N-Carbamoylglucuronide, a metabolite of Mirabegron, which is a potent bladder relaxant and a reagent for diabetes remedy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate involves multiple steps, starting from the basic building blocks. The process typically includes:
Protection of Functional Groups: The Boc (tert-butoxycarbonyl) group is introduced to protect the amine group.
Formation of the Oxo Group: The oxo group is introduced through oxidation reactions.
Glycosylation: The glucopyranuronic acid methyl ester is attached through glycosylation reactions.
Acetylation: The final step involves the acetylation of the hydroxyl groups on the glucopyranuronic acid.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing chromatography and crystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate undergoes various chemical reactions, including:
Oxidation: Introduction of oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Glycosylation: Attachment of sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Protecting Groups: Such as Boc anhydride for amine protection.
Glycosyl Donors: Such as glucopyranuronic acid derivatives.
Major Products Formed
The major products formed from these reactions include various protected and unprotected intermediates, leading to the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in bladder relaxation and diabetes treatment.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate involves its conversion to active metabolites, such as 2-Oxo-mirabegron N-Carbamoylglucuronide. These metabolites interact with specific molecular targets and pathways, leading to therapeutic effects such as bladder relaxation and glucose regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-2-hydroxy-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate: Similar in structure but with a hydroxyl group instead of an oxo group.
2-Oxo-mirabegron N-Carbamoylglucuronide: A direct metabolite with similar therapeutic effects.
Uniqueness
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its specific combination of functional groups, which allows it to serve as a versatile intermediate in the synthesis of various therapeutic agents.
Eigenschaften
Molekularformel |
C40H46N4O15S |
|---|---|
Molekulargewicht |
854.9 g/mol |
IUPAC-Name |
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-[2-[4-[[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C40H46N4O15S/c1-22(45)54-31-32(55-23(2)46)34(56-24(3)47)36(57-33(31)35(50)53-7)58-39(52)44(20-29(48)26-11-9-8-10-12-26)18-17-25-13-15-27(16-14-25)41-30(49)19-28-21-60-37(42-28)43-38(51)59-40(4,5)6/h8-16,21,31-34,36H,17-20H2,1-7H3,(H,41,49)(H,42,43,51)/t31-,32-,33-,34+,36-/m1/s1 |
InChI-Schlüssel |
NDHPGWOHIUDAAK-YGYPXORBSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC(=O)N(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)OC(C)(C)C)CC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)N(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)OC(C)(C)C)CC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

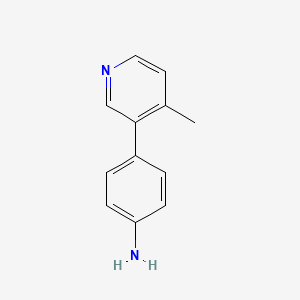



![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
